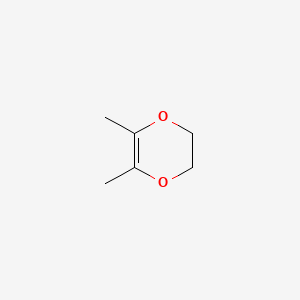
2,3-Dihydro-5,6-dimethyl-1,4-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is an organic compound with the molecular formula C6H10O2 It is a heterocyclic compound containing a dioxin ring with two methyl groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloro-4-methyl with suitable reagents to form the dioxin ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5,6-dimethyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated compounds.
Substitution: The methyl groups at the 5 and 6 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxins and reduced derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2,3-Dihydro-5,6-dimethyl-1,4-dioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein synthesis by interfering with the incorporation of amino acids into proteins. This effect is mediated through its action on the translation process rather than transcription . Additionally, the compound affects stomatal control in plants, leading to increased transpiration and loss of leaf turgor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-dioxin: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1,4-dioxin: Similar structure but without the dihydro component.
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: Contains sulfur atoms instead of oxygen in the ring.
Uniqueness
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is unique due to the presence of both the dihydro and dimethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
25465-18-3 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
5,6-dimethyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 |
Clé InChI |
RWUBSSLXZYPZDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





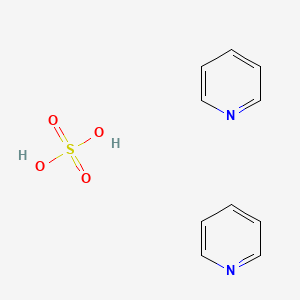
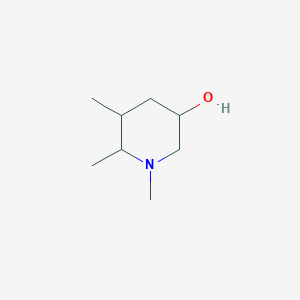
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
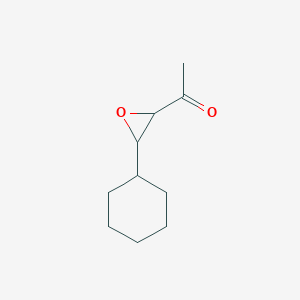

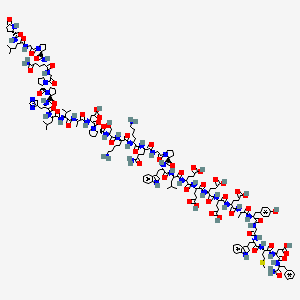
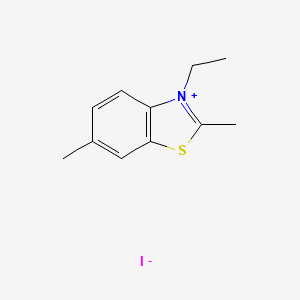
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)


